5S,6S-DiHETE is a dihydroxy metabolite derived from Leukotriene A4 (LTA4) in the arachidonic acid cascade. [] This cascade is responsible for producing various bioactive lipid mediators involved in inflammation and immune responses. While other metabolites like Leukotriene B4 (LTB4) have well-established roles, the specific biological functions of 5S,6S-DiHETE are still under investigation.
5S,6S-DiHETE is not typically directly synthesized for research purposes. Instead, it is primarily generated through enzymatic conversion from LTA4. This reaction can be catalyzed by specific mutants of the enzyme Leukotriene A4 hydrolase (LTA4H). For instance, the mutants [Y383H], [Y383F], and [Y383Q] of LTA4H have demonstrated the ability to catalyze the hydrolysis of LTA4 into 5S,6S-DiHETE. [] The synthesis of 5S,6S-DiHETE using these LTA4H mutants allows researchers to study its properties and potential biological roles.
5S,6S-DiHETE is a 20-carbon fatty acid with two hydroxyl groups at the 5th and 6th carbon atoms, both in the S configuration. [] The molecule also contains three conjugated double bonds in the trans, trans, cis configuration at the 7,9,11,14 positions. The exact structural conformation and its influence on biological activity require further investigation.
5S,6S-DiHETE has been shown to possess anti-inflammatory activity in the vasculature. It inhibits histamine-induced inflammation, specifically vascular dilation and hyperpermeability, by preventing the elevation of intracellular Ca2+ concentrations in endothelial cells. This effect was observed in both mouse and human umbilical vein endothelial cell (HUVEC) models. Notably, 5S,6S-DiHETE did not induce inflammatory reactions when administered to a mouse ear and did not influence vascular contraction in an isolated mouse aorta, but it did attenuate acetylcholine-induced vascular relaxation. In HUVECs, 5S,6S-DiHETE treatment inhibited histamine-induced endothelial barrier disruption and the production of nitric oxide (NO), a mediator of vascular relaxation and hyperpermeability1.
Furthermore, 5S,6S-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid (TRPV) channel, specifically TRPV4. This lipid metabolite was found to be significantly increased during the healing phase of colitis in mice. In vitro studies demonstrated that pretreatment with 5S,6S-DiHETE significantly inhibited endothelial barrier disruption induced by a TRPV4 agonist. Additionally, in vivo administration of 5S,6S-DiHETE during the healing phase accelerated recovery from colitis by inhibiting edema formation and leukocyte infiltration in inflamed colon tissue2.
The anti-inflammatory and vascular protective effects of 5S,6S-DiHETE suggest its potential as a pharmacological agent in the treatment of inflammatory diseases. Its ability to attenuate vascular hyperpermeability and inhibit TRPV4-mediated signaling positions it as a promising candidate for the development of new therapies for conditions such as colitis. The compound's role in the healing phase of colitis, as evidenced by the acceleration of recovery and reduction of inflammation, indicates its therapeutic potential in gastrointestinal disorders2.
In addition to its implications in inflammation and vascular biology, 5S,6S-DiHETE has been compared with other diastereoisomers for its binding affinities to leukotriene receptors in guinea pig lung membranes. Among the four synthetic (5,6)-DiHETE isomers, only (5S,6R)-DiHETE was recognized by the LTD4 receptor, suggesting that this particular isomer could have LTD4-like activity when produced in large concentrations. This finding opens up possibilities for 5S,6S-DiHETE in the study of leukotriene receptor-mediated processes and potentially in the treatment of respiratory conditions4.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4